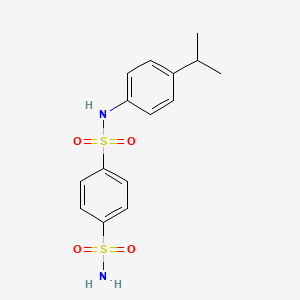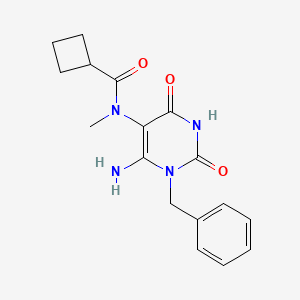
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide, also known as DIPT or PPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DIPT is a sulfonamide derivative that contains two sulfonamide groups attached to a benzene ring, and it has been shown to possess a wide range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as the disruption of cellular membranes. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to disrupt the structure of cellular membranes, leading to cell death.
Biochemical and Physiological Effects:
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess antitumor activity, and has been found to inhibit the growth of several different types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide in laboratory experiments is its wide range of biological activities. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess antibacterial, antifungal, antitumor, and carbonic anhydrase inhibitory properties, making it a versatile compound for use in a variety of different experimental settings. However, one limitation of using 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is its potential toxicity. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to be cytotoxic at high concentrations, and caution should be exercised when working with this compound.
Direcciones Futuras
There are a number of future directions for research on 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. One area of interest is the development of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide-based drugs for the treatment of bacterial and fungal infections. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been shown to possess potent antibacterial and antifungal activity, and further research in this area could lead to the development of new and more effective treatments for these types of infections.
Another area of interest is the development of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide-based drugs for the treatment of cancer. 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to possess antitumor activity, and further research in this area could lead to the development of new and more effective cancer treatments.
Finally, further research is needed to fully understand the mechanism of action of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. While it is believed to involve the inhibition of carbonic anhydrase and the disruption of cellular membranes, the exact details of how 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide exerts its biological effects are still not fully understood. Further research in this area could lead to a better understanding of the underlying mechanisms of 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide's biological activity, and could potentially lead to the development of new and more effective drugs based on this compound.
Métodos De Síntesis
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide can be synthesized by reacting 4-isopropylphenylamine with chlorosulfonic acid to form 4-N-(4-propan-2-ylphenyl)benzenesulfonamide, which can then be further reacted with sodium hydrosulfide to produce the final product, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide.
Aplicaciones Científicas De Investigación
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. In addition, 4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Propiedades
IUPAC Name |
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11(2)12-3-5-13(6-4-12)17-23(20,21)15-9-7-14(8-10-15)22(16,18)19/h3-11,17H,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIRFOLRTSMHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)
![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)

![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)


